Cas no 5343-01-1 (2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone)

2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone structure
5343-01-1 structure
Product name:2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone
CAS No:5343-01-1
MF:C8H8N2O4
MW:196.16012
CID:1583161
PubChem ID:220671

2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone Chemical and Physical Properties

Names and Identifiers

    • 2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone
    • 1,4,6,9-Tetraoxo-perhydropyridazo(1,2-a)pyridazine
    • Tetrahydro-pyridazino[1,2-a]pyridazin-1,4,6,9-tetraon
    • NSC3694
    • AC1L595M
    • AR-1L6436
    • AC1Q6FXI
    • AG-K-88498
    • tetrahydro-pyridazino[1,2-a]pyridazine-1,4,6,9-tetraone
    • 1,6-Diazabicyclo&lt
    • 4.4.0&gt
    • decan-2,5,7,10-tetraon
    • Perhydro-1,4,6,9-tetraketo-pyridazo&lt
    • 1,2-a&gt
    • pyridazin
    • Tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone
    • Perhydro-pyridazino&lt
    • -pyridazin-1,4,6,9-tetron
    • Perhydro-1,4,6,9-tetraketopyridazo&lt
    • 1,4,6,9-Tetraoxo-perhydropyridazo(1,2-a)pyridazine; Tetrahydro-pyridazino[1,2-a]pyridazin-1,4,6,9-tetraon; NSC3694; AC1L595M; AR-1L6436; AC1Q6FXI; AG-K-88498; tetrahydro-pyridazino[1,2-a]pyridazine-1,4,6,9-tetraone; 1,6-Diazabicyclo< 4.4.0> decan-2,5,7,10-tetraon; Perhydro-1,4,6,9-tetraketo-pyridazo< 1,2-a> pyridazin; Tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone; Perhydro-pyridazino< 1,2-a> -pyridazin-1,4,6,9-
    • HAUMWXGOTYKNHZ-UHFFFAOYSA-N
    • Tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone #
    • DTXSID90277724
    • 5343-01-1
    • NSC-3694
    • Inchi: InChI=1S/C8H8N2O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H2
    • InChI Key: HAUMWXGOTYKNHZ-UHFFFAOYSA-N
    • SMILES: C1CC(=O)N2C(=O)CCC(=O)N2C1=O

Computed Properties

  • Exact Mass: 196.04844
  • Monoisotopic Mass: 196.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.8Ų
  • XLogP3: -1.7

Experimental Properties

  • Density: 1.56
  • Boiling Point: 341.6°C at 760 mmHg
  • Flash Point: 164.7°C
  • Refractive Index: 1.606
  • PSA: 74.76
  • LogP: -0.92480

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.